molecular formula C12H7NO2 B3193292 1H-Carbazole-1,4(9H)-dione CAS No. 70377-05-8

1H-Carbazole-1,4(9H)-dione

Cat. No.: B3193292
CAS No.: 70377-05-8
M. Wt: 197.19 g/mol
InChI Key: OEYRAYKXZFYTQR-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

1H-Carbazole-1,4(9H)-dione is a derivative of carbazole, a significant class of heterocyclic compounds . Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . Therefore, the primary targets of this compound could be related to these biological activities.

Mode of Action

Given the wide range of biological activities associated with carbazole derivatives , it can be inferred that this compound likely interacts with multiple targets, leading to various changes at the cellular level.

Biochemical Pathways

Considering the broad spectrum of biological activities of carbazole derivatives , it is plausible that this compound impacts multiple biochemical pathways, leading to downstream effects such as antitumor, antiepileptic, and antimicrobial activities, among others.

Result of Action

This compound and its derivatives have shown good antifungal activity against two pathogenic strains of fungi . This suggests that the molecular and cellular effects of this compound’s action could include disruption of fungal cell processes, leading to their inhibition or death.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Carbazole-1,4(9H)-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones involves the use of reagents such as 6-hydroxy-1H-carbazole and appropriate oxidizing agents . The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Carbazole-1,4(9H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit enhanced biological activities or unique chemical properties .

Comparison with Similar Compounds

1H-Carbazole-1,4(9H)-dione can be compared with other similar compounds in the carbazole family, such as:

  • 3-Methylcarbazole
  • 2-Methylcarbazole
  • 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione

Uniqueness: What sets this compound apart is its specific antifungal activity and its role as a key intermediate in the synthesis of other biologically active compounds. Its unique chemical structure allows for diverse modifications, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9H-carbazole-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYRAYKXZFYTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545706
Record name 1H-Carbazole-1,4(9H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70377-05-8
Record name 1H-Carbazole-1,4(9H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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